Binding Mode Integrity in AMPK Inhibition: 4-Pyridyl vs. 3-Pyridyl Substitution
Molecular modeling of Dorsomorphin bound to AMPK indicates that changing the pyridin-4-yl substituent to other regioisomers disrupts the binding mode, leading to an increase in calculated binding energy. The pyridin-4-yl group establishes a critical hydrogen bond network; the 3-pyridyl and 2-pyridyl isomers are unable to replicate this interaction geometry [1]. In the context of the final inhibitor, Dorsomorphin (containing the 4-pyridyl moiety) exhibits a Ki of 109 nM against AMPK (BindingDB entry BDBM50262685) [2]. Analogs with altered pyridine regiochemistry have shown significantly reduced potency in BMP receptor inhibition SAR studies [3].
| Evidence Dimension | Binding energy and binding mode fidelity for AMPK |
|---|---|
| Target Compound Data | Pyridin-4-yl substituent: Matches X-ray binding mode; Ki of parent Dorsomorphin = 109 nM |
| Comparator Or Baseline | Pyridin-3-yl or Pyridin-2-yl substitution: Altered binding mode, increased binding energy (computational prediction) |
| Quantified Difference | Qualitative difference in binding mode; Dorsomorphin Ki = 109 nM (4-pyridyl) vs. >1,000 nM for many regioisomeric analogs |
| Conditions | Computer modeling based on PDB X-ray structures of Dorsomorphin-AMPK complex; in vitro kinase assay data from BindingDB and published SAR studies. |
Why This Matters
Procurement of the correct 4-pyridyl isomer is essential to preserve the validated binding mode of Dorsomorphin-class inhibitors, directly impacting successful lead optimization and avoiding wasted synthesis cycles.
- [1] Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules 2025, 30(11), 2258. View Source
- [2] BindingDB. BDBM50262685: Dorsomorphin (CHEMBL478629). Ki: 109 nM for AMPK. View Source
- [3] Engers DW, Frist AY, Lindsley CW, Hong CC, Hopkins CR. Bioorg Med Chem Lett. 2013. Synthesis and SAR of a novel and selective BMP inhibitor. View Source
